6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
Description
Properties
IUPAC Name |
6-(2-chloroacetyl)-3-methyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-6-8-4-7(10(15)5-12)2-3-9(8)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCMNIXLVHVXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)CCl)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the reaction of 2-chloroacetyl chloride with 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. The reaction is carried out in the presence of a base, such as sodium acetate, in an organic solvent like acetic acid. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinazolinone derivatives with different oxidation states .
Scientific Research Applications
Overview
6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a compound belonging to the quinazolinone class, characterized by its heterocyclic structure that includes both benzene and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Biological Activities
This compound exhibits several pharmacological activities:
- Antitumor Activity : Studies have indicated that this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Research has shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Analgesic Effects : The compound may exert pain-relieving effects by interacting with pain pathways in the central nervous system.
Case Studies
Several studies have documented the applications and effects of this compound:
-
Antitumor Efficacy :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
- Anti-inflammatory Mechanism :
- Pain Management :
Mechanism of Action
The mechanism of action of 6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the quinazolinone core can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Substituent Effects
The following quinazolinone derivatives and related heterocycles are structurally or functionally comparable to 6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one:
Analysis of Substituent Impact
Chloroacetyl vs. Bromo Groups :
- The chloroacetyl group in the target compound introduces a reactive ketone and chlorine, facilitating nucleophilic substitutions (e.g., with amines or thiols). This contrasts with the bromo substituent in 7-bromo-1,2,3,4-tetrahydroquinazolin-2-one, which is more suited for Suzuki or Ullmann coupling reactions .
- Chloroacetyl derivatives are generally more polar than brominated analogs, affecting solubility and bioavailability.
Core Heterocycle Variations: Compounds like 2-(3-trifluoromethyl-phenyl)-benzothiazole highlight the diversity of heterocyclic building blocks.
Biological Activity
6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a synthetic organic compound with a notable molecular structure that has attracted attention for its diverse biological activities. With the molecular formula C₁₁H₁₂ClN₃O and a molecular weight of approximately 238.67 g/mol, this compound features a tetrahydroquinazolinone core known for its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic applications supported by recent findings.
Chemical Structure and Properties
The structure of this compound includes a chloroacetyl group that enhances its reactivity, making it suitable for various medicinal applications. The compound's electrophilic nature allows for nucleophilic substitutions, which are critical in developing derivatives with improved biological properties .
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O |
| Molecular Weight | 238.67 g/mol |
| Core Structure | Tetrahydroquinazolinone |
| Functional Groups | Chloroacetyl |
Biological Activity
Research indicates that this compound exhibits significant biological activities across various domains:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. Its structural similarity to other quinazolinone derivatives suggests potential effectiveness against a range of pathogens. For instance, related compounds have shown efficacy against bacteria and fungi .
Antitumor Potential
The compound has also been investigated for its antitumor activity. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the chloroacetyl group is believed to enhance its interaction with cellular targets involved in tumor growth .
The biological activity of this compound is closely linked to its binding affinity with various biological targets. Research has indicated the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cellular metabolism in pathogens and cancer cells.
- Interaction with DNA : It may bind to DNA or RNA structures, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell survival and apoptosis .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Study 2: Antitumor Activity
In vitro experiments conducted on human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in reduced cell viability and increased apoptosis rates.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 75 | 20 |
| 25 | 50 | 40 |
| 50 | 30 | 70 |
These findings emphasize the potential use of this compound in cancer therapy .
Q & A
Q. What are the common synthetic routes for 6-(2-chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one, and how are key intermediates validated?
Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of substituted benzaldehydes with thioacetates or amines to form the quinazolinone core. For example, 4-chlorobenzaldehyde reacts with methyl thioacetate to generate 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, a precursor for hydrogenation .
- Step 2 : Functionalization of the quinazolinone scaffold. Alkylation with chloroethyl acetate introduces the 2-chloroacetyl group, as demonstrated in analogous compounds .
- Validation : Intermediates are characterized via NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry (e.g., ESI-MS) to confirm molecular weights.
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: 1.73–1.75 Å) and dihedral angles (e.g., 85–90° for the tetrahydroquinazolinone ring) .
- NMR : ¹H NMR (δ 2.35 ppm for CH₃, δ 4.20–4.50 ppm for CH₂Cl) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) confirm substituent positions .
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 650–700 cm⁻¹ (C-Cl stretch) .
Table 1 : Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| X-ray | Space group P2₁/c, Z = 4 | |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, CH₃), δ 4.25 (s, 2H, CH₂Cl) | |
| ESI-MS | m/z 267.08 [M+H]⁺ |
Q. How does the chloroacetyl group influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing chloroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). For example:
- Amine substitution : Reacts with primary amines (e.g., ethylenediamine) to form hydrazide derivatives under reflux in ethanol .
- Thiol substitution : Replaces chlorine with thiol groups in the presence of NaSH, yielding thioether derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent systems : Deep eutectic solvents (e.g., choline chloride/urea) enhance reaction rates and yields (up to 92%) while reducing environmental impact .
- Catalysis : Pd/C or Ni catalysts improve hydrogenation efficiency for tetrahydroquinazolinone intermediates .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .
Q. What computational approaches predict regioselectivity in functionalization reactions?
- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-2 position in the quinazolinone ring shows higher electrophilicity (f⁺ = 0.15) than C-6 (f⁺ = 0.08) .
- Molecular docking : Predicts binding affinities for pharmacologically active derivatives, guiding structural modifications .
Q. How do steric and electronic factors affect regioselectivity during alkylation?
- Steric hindrance : Bulky substituents at C-3 (e.g., methyl groups) direct alkylation to less hindered positions (e.g., C-6).
- Electronic effects : Electron-donating groups (e.g., -OCH₃) deactivate the quinazolinone ring, reducing reactivity at adjacent sites .
Addressing Data Contradictions
- Discrepancies in synthetic yields : Variations arise from solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst loading. For instance, Pd/C (5 wt%) achieves 85% yield, whereas 2 wt% yields only 60% .
- Conflicting spectral assignments : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
